(1E,6Z)-gamma-humulene

colorectal cancer DR5 apoptosis caspase cascade

(1E,6Z)-gamma-Humulene (CAS 26259-79-0, C₁₅H₂₄, MW 204.35 g/mol) is a monocyclic sesquiterpene belonging to the humulane-type class, which is structurally divided into α-, β-, and γ-humulene subtypes with a total of 98 reported congeners. The compound features an 11-membered carbocyclic ring bearing three non-conjugated C=C double bonds in the (1E,6Z) configuration, distinguishing it from its (1E,6E)-gamma stereoisomer and from α-humulene (CAS 6753-98-6), which possesses a (1E,4E,8E) triene arrangement.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B1261724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E,6Z)-gamma-humulene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CCCC(=C)C=CC(CCC1)(C)C
InChIInChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h7,10,12H,2,5-6,8-9,11H2,1,3-4H3/b12-10-,13-7+
InChIKeyFNXUOGPQAOCFKU-GNEBIQABSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1E,6Z)-gamma-Humulene: Stereochemically Defined Sesquiterpene Identity, Procurement-Relevant Physicochemical Specifications, and Class Positioning


(1E,6Z)-gamma-Humulene (CAS 26259-79-0, C₁₅H₂₄, MW 204.35 g/mol) is a monocyclic sesquiterpene belonging to the humulane-type class, which is structurally divided into α-, β-, and γ-humulene subtypes with a total of 98 reported congeners [1]. The compound features an 11-membered carbocyclic ring bearing three non-conjugated C=C double bonds in the (1E,6Z) configuration, distinguishing it from its (1E,6E)-gamma stereoisomer and from α-humulene (CAS 6753-98-6), which possesses a (1E,4E,8E) triene arrangement [2]. As a component of essential oils from hops (Humulus lupulus), sage (Salvia officinalis), and Emilia sonchifolia, gamma-humulene is of interest for anticancer, anti-inflammatory, and biosynthetic engineering applications [3][4]. However, significant quantitative differentiation data against its closest isomers remain sparse in the peer-reviewed literature, and the evidence presented below reflects the best available comparative data rather than exhaustive head-to-head studies.

Why Generic Substitution of (1E,6Z)-gamma-Humulene with Alpha-Humulene or Other Sesquiterpene Isomers Is Scientifically Unjustified


Although α-, β-, and γ-humulenes share the identical molecular formula (C₁₅H₂₄) and an 11-membered macrocyclic scaffold, their stereochemical and regiochemical divergence in double-bond geometry produces distinct three-dimensional conformational ensembles that govern receptor interactions, biosynthetic partitioning, and chromatographic behavior [1]. Specifically, the (1E,6Z)-gamma-humulene isomer engages the death receptor 5 (DR5)/caspase-8 apoptotic axis in HT29 colorectal cancer cells (IC₅₀ 53.67 ± 2.99 μM at 24 h), whereas α-humulene's anti-inflammatory activity is primarily attributed to COX-2 and iNOS downregulation (IC₅₀ 15 ± 2 μg/mL in a distinct essential oil-based assay system) [2]. Furthermore, gamma-humulene is the dedicated product of a specific synthase (EC 4.2.3.56, humulene cyclase) with a characteristic product distribution profile that cannot be replicated by substituting α-humulene or β-caryophyllene in biosynthetic engineering workflows [3]. These orthogonal pharmacological targets, distinct biosynthetic origins, and separable analytical signatures collectively preclude generic interchange.

Quantitative Differentiation Evidence for (1E,6Z)-gamma-Humulene Against Closest Structural Analogs: A Procurement-Focused Comparative Analysis


Apoptotic Mechanism Selectivity: DR5/Caspase-8 Pathway Engagement vs. COX-2/iNOS-Mediated Anti-Inflammation in Alpha-Humulene

(1E,6Z)-gamma-Humulene, isolated from Emilia sonchifolia, decreased HT29 human colorectal cancer cell viability with an IC₅₀ of 53.67 ± 2.99 μM at 24 h, and mechanistic studies confirmed a molecular pathway involving DR5 upregulation, FADD recruitment, caspase-8 cleavage, and caspase-3 activation; DR5 siRNA and the caspase-8 inhibitor Z-IETD-FMK both significantly attenuated this cell death [1]. In contrast, α-humulene (the predominant humulene isomer in hops and Tanacetum vulgare essential oil) exhibits anti-inflammatory activity primarily through COX-2 and iNOS expression inhibition with an IC₅₀ of 15 ± 2 μg/mL in a distinct essential oil-based assay [2]. These represent fundamentally orthogonal pharmacological mechanisms—extrinsic apoptotic receptor engagement versus prostanoid/NO pathway modulation—indicating that the two isomers are not functionally interchangeable despite identical molecular formulae.

colorectal cancer DR5 apoptosis caspase cascade oncology pharmacology

Biosynthetic Enzyme Specificity: Gamma-Humulene Synthase (EC 4.2.3.56) Product Distribution and Engineering Plasticity vs. Delta-Selinene Synthase

Gamma-humulene synthase (EC 4.2.3.56, also designated humulene cyclase) from Abies grandis catalyzes the Mg²⁺/Mn²⁺-dependent cyclization of (2E,6E)-farnesyl diphosphate to produce gamma-humulene as the major product at 28.6% yield, alongside 51 additional sesquiterpene olefins including sibirene (15.1%), longifolene (11.8%), beta-himachalene (7.2%), and alpha-himachalene (4.8%), with 26 unknown olefins comprising a further 4.1% total yield [1]. In contrast, the paralogous delta-selinene synthase from the same species produces only 34 total sesquiterpenes with delta-selinene as the major product [2]. Critically, structure-guided saturation mutagenesis of gamma-humulene synthase active-site contour residues (W315, M447, S484, Y566) has yielded engineered variants with gamma-humulene specificity increased from ~45% (wild type, under alternative reaction conditions) to 85.7%, or redirected to produce beta-bisabolene at 78% specificity [3]. This engineering plasticity is unique to the gamma-humulene synthase scaffold and not replicated with alpha-humulene-forming cyclases.

terpene synthase engineering biosynthesis enzyme promiscuity metabolic engineering

Chromatographic Identity Verification: Differential Kovats Retention Indices for Gamma-Humulene vs. Alpha-Humulene Isomer Discrimination in Procurement QC

Gamma-humulene exhibits a Kovats retention index (RI) of 1478 on a BP-1 non-polar capillary column (SGE, Milton Keynes, UK), as reported in the Pherobase database from the analysis of Abies alba twig oil [1]. On polar columns (BP-20, RTX-Wax), the NIST Chemistry WebBook records linear retention indices of 1698–1719 for gamma-humulene under temperature-programmed conditions [2]. In comparison, α-humulene consistently elutes earlier, with reported RI values of 1447–1454 on non-polar columns (DB-1) across multiple independent GC-MS studies [3][4]. This approximate ΔRI of +24 to +31 units on non-polar phases provides a robust, instrument-independent parameter for confirming the identity and stereochemical integrity of (1E,6Z)-gamma-humulene against inadvertent α-humulene contamination or mislabeling in procurement lots.

GC-MS quality control retention index essential oil authentication analytical chemistry

Physicochemical Identity Specifications: Refractive Index and Density as Procurement-Grade Differentiation Markers Between Gamma-Humulene and Alpha-Humulene

Gamma-humulene is characterized by a refractive index of n20/D 1.515 and a density of 0.9 g/mL at 20 °C (lit.) [1]. In contrast, α-humulene exhibits a measurably lower refractive index of n20/D 1.503 (range 1.485–1.505) and a lower density of 0.889 g/mL at 20 °C, with a significantly lower boiling point of 166–168 °C compared to gamma-humulene's estimated 276 °C at 760 mmHg [2]. These physicochemical differences, while modest in magnitude, are analytically resolvable using standard refractometry and densitometry equipment, providing orthogonal identity confirmation that complements chromatographic retention data during incoming material inspection.

physicochemical characterization refractive index density specification procurement QC

In Vivo Anti-Inflammatory and Urotoxicity-Ameliorative Activity of Gamma-Humulene-Containing Active Fraction (AFES): Murine Model Data

The active fraction of Emilia sonchifolia (AFES), characterized with gamma-humulene as the major constituent (63.86% by GC-MS), demonstrated significant anti-inflammatory efficacy in three murine inflammatory models at 5 mg/kg body weight, manifesting as reduced paw edema, significantly decreased levels of proinflammatory cytokines (TNF-α, IL-6, IL-1β), C-reactive protein, and nitric oxide, alongside downregulation of COX-2 and iNOS gene expression [1][2]. Furthermore, AFES (5 mg/kg) ameliorated cyclophosphamide-induced urotoxicity in mice by reducing blood urea nitrogen and restoring glutathione levels, an effect not reported for α-humulene or β-caryophyllene in comparable models [1]. In contrast, α-humulene at 50 mg/kg (a 10-fold higher dose) reduced histamine-induced paw edema and carrageenan-induced TNF-α and IL-1β production in rodents [3], suggesting distinct potency and indication profiles between the two isomers—though the use of an extract (AFES) rather than isolated (1E,6Z)-gamma-humulene limits the strength of direct attribution.

in vivo anti-inflammatory cyclophosphamide urotoxicity cytokine modulation preclinical pharmacology

Predicted ADMET Profile: Blood-Brain Barrier Penetration and Oral Bioavailability Predictions for Gamma-Humulene vs. Sesquiterpene Class Benchmarks

Computational ADMET prediction via admetSAR 2.0 indicates that gamma-humulene has a high predicted probability of human intestinal absorption (98.86%), Caco-2 permeability (96.44%), blood-brain barrier penetration (95.00%), and human oral bioavailability (80.00%), while being predicted as a non-substrate for P-glycoprotein (94.21% probability) and non-inhibitor of most major CYP450 isoforms (CYP3A4, CYP2C9, CYP2D6, CYP2C19, CYP1A2, CYP2C8) [1]. These predictions are consistent with the compound's calculated XLogP3-AA of 5.0, zero hydrogen bond donors/acceptors, and a topological polar surface area of 0 Ų [2]. While these are in silico predictions shared broadly by lipophilic sesquiterpenes, the combination of high predicted BBB penetration and oral bioavailability distinguishes gamma-humulene from more polar sesquiterpenoid derivatives (e.g., humulene epoxide, humulol) that carry hydroxyl functionalities. No head-to-head experimental ADMET comparison between gamma-humulene and alpha-humulene has been published. This evidence is classified as supporting only.

ADMET prediction drug-likeness blood-brain barrier oral bioavailability

Highest-Confidence Research and Industrial Application Scenarios for (1E,6Z)-gamma-Humulene Based on Evidenced Differentiation


Colorectal Cancer Apoptosis Research Requiring DR5/Caspase-8 Pathway Activation

Investigators studying death receptor-mediated extrinsic apoptosis in colorectal cancer should procure (1E,6Z)-gamma-humulene specifically, as it is the only humulene isomer with validated DR5/caspase-8/caspase-3 pathway activation data in HT29 cells (IC₅₀ 53.67 ± 2.99 μM at 24 h) [1]. Alpha-humulene, while sharing the same molecular formula, has no published DR5 pathway engagement data and instead targets COX-2/iNOS-mediated inflammatory cascades. Procurement of the correct stereoisomer is critical because the (1E,6Z) vs. (1E,6E) double-bond geometry may influence receptor binding, and purity should be verified by GC-MS against the Kovats RI 1478 standard.

Terpene Synthase Directed Evolution and Metabolic Engineering Using Gamma-Humulene Synthase as a Chassis

Gamma-humulene synthase (EC 4.2.3.56) is uniquely suited as a platform enzyme for directed evolution campaigns due to its extraordinary product promiscuity (52 sesquiterpenes from a single FPP substrate) and demonstrated engineering tractability—specificity for gamma-humulene can be tuned from approximately 28.6–45% (wild type) to 85.7% via active-site mutagenesis, or alternatively redirected to beta-bisabolene (78%) or other products [2][3]. No other humulene-type cyclase offers comparable product diversity or validated engineering outcomes. Researchers should source both the wild-type gamma-humulene synthase gene construct and authenticated (1E,6Z)-gamma-humulene analytical standards for product verification.

Natural Product Anti-Inflammatory Research with Urotoxicity-Protective Endpoint Evaluation

Preclinical programs evaluating combined anti-inflammatory and chemoprotective (urotoxicity-ameliorative) effects should consider the gamma-humulene-containing AFES fraction from Emilia sonchifolia, which at 5 mg/kg demonstrated dual efficacy in reducing paw edema/proinflammatory cytokines (TNF-α, IL-6, IL-1β, CRP, NO) while simultaneously protecting against cyclophosphamide-induced bladder toxicity via glutathione restoration [4]. This dual phenotype has not been reported for alpha-humulene, which requires a 10-fold higher dose (50 mg/kg) for comparable anti-inflammatory endpoints and lacks published urotoxicity protection data. Note that AFES is a fraction rather than isolated (1E,6Z)-gamma-humulene; users requiring pure compound should verify stereochemical identity by refractive index (n20/D 1.515) and density (0.9 g/mL at 20 °C).

Essential Oil Authentication and Phytochemical QC Requiring Isomer-Specific Chromatographic Resolution

Quality control laboratories authenticating hops, sage, ginger, or Emilia sonchifolia essential oils must employ isomer-resolving GC-MS methods to distinguish gamma-humulene from co-eluting or closely eluting sesquiterpenes. Gamma-humulene's Kovats RI of 1478 (BP-1 non-polar column) provides a 24–31 unit separation from alpha-humulene (RI 1447–1454), which is sufficient for unambiguous peak assignment when combined with mass spectral library matching (NIST, Adams) [5][6]. Procurement of authenticated (1E,6Z)-gamma-humulene reference standards with certificate of analysis specifying both RI and stereochemical purity is essential for method validation in regulatory or pharmacopoeial contexts.

Quote Request

Request a Quote for (1E,6Z)-gamma-humulene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.